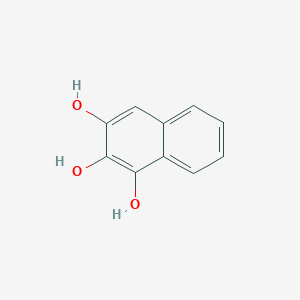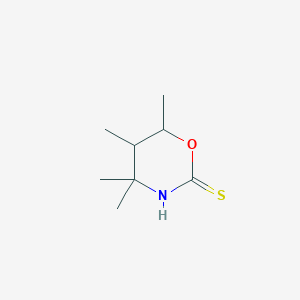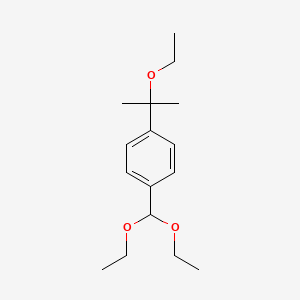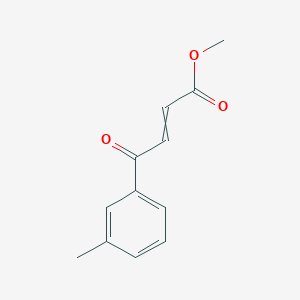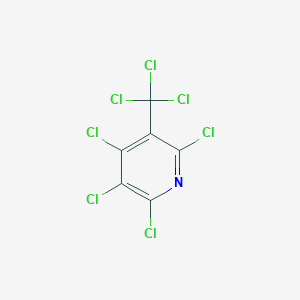
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine is a chlorinated pyridine derivative with the molecular formula C6Cl7N. This compound is known for its high reactivity due to the presence of multiple chlorine atoms, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
The synthesis of 2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine typically involves the chlorination of lower-chlorinated 6-trichloromethyl pyridines. One common method is the continuous reaction of chlorine gas at elevated temperatures in the presence of ferric chloride as a catalyst . This process ensures high yields and purity of the desired product.
Chemical Reactions Analysis
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Due to the electron-withdrawing nature of the chlorine atoms, this compound readily undergoes nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Major Products: The major products formed from these reactions depend on the nucleophile used.
Scientific Research Applications
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine involves its interaction with nucleophiles due to the electron-deficient nature of the pyridine ring. The multiple chlorine atoms enhance its reactivity, allowing it to form stable bonds with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological applications .
Comparison with Similar Compounds
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine can be compared with other chlorinated pyridines such as:
2,3-Dichloro-5-(trichloromethyl)pyridine: This compound has fewer chlorine atoms and thus exhibits different reactivity and applications.
2-Chloro-6-(trichloromethyl)pyridine:
3,5-Dichloro-2-(trichloromethyl)pyridine: This compound is used in the synthesis of various organic intermediates.
The uniqueness of this compound lies in its high degree of chlorination, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes.
Properties
CAS No. |
113982-12-0 |
|---|---|
Molecular Formula |
C6Cl7N |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2,3,4,6-tetrachloro-5-(trichloromethyl)pyridine |
InChI |
InChI=1S/C6Cl7N/c7-2-1(6(11,12)13)4(9)14-5(10)3(2)8 |
InChI Key |
QAEXAGIZTNALSL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(N=C1Cl)Cl)Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


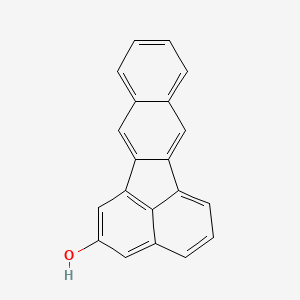
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
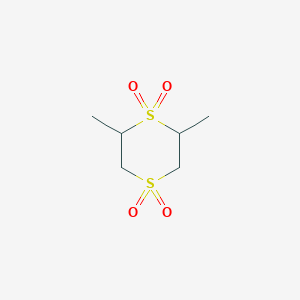
![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
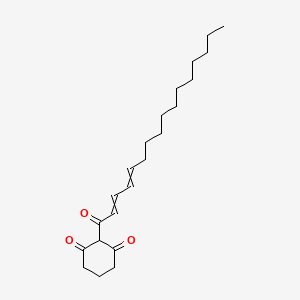
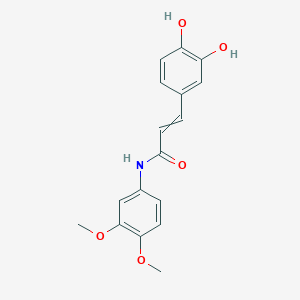

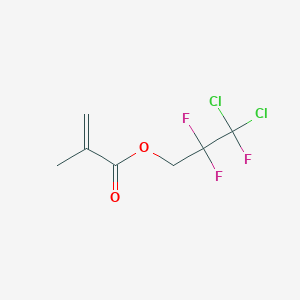
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)
